![molecular formula C27H22O3 B11149619 3-(4-biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11149619.png)
3-(4-biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
3-(4-Biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furochromenones This compound is characterized by its unique structure, which includes a biphenyl group, a furochromenone core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions One common method starts with the preparation of the furochromenone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions The biphenyl group is then introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Nitrated or halogenated biphenyl derivatives.
Scientific Research Applications
3-(4-Biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(4-biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 9-Phenyl-7H-furo[2,3-f]chromen-7-one
Comparison
Compared to similar compounds, 3-(4-biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific applications, such as in medicinal chemistry and material science, where the biphenyl group can influence the compound’s binding affinity and electronic properties.
Biological Activity
The compound 3-(4-biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one is a member of the furochromene class, characterized by a complex structure that includes a fused chromene and furan ring system. This unique architecture potentially contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C25H24O2. Its structure includes:
- A biphenyl group which may enhance lipophilicity and biological interactions.
- A propyl substituent that can influence the compound's pharmacokinetic properties.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C25H24O2 |
Core Structure | Furochromene |
Substituents | Biphenyl, Propyl, Methyl |
Biological Activity
Research indicates that derivatives of furochromenes exhibit a variety of pharmacological effects. The biological activity of this compound has been explored in several studies, revealing its potential in various therapeutic areas.
Pharmacological Effects
- Antioxidant Activity : Compounds similar to this compound have demonstrated significant antioxidant properties, which can mitigate oxidative stress in biological systems.
- Anti-inflammatory Properties : The compound's structural characteristics may contribute to its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that furochromene derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
The specific mechanisms by which this compound exerts its biological effects are still under investigation. Interaction studies have focused on:
- Binding Affinity : Assessing how well the compound binds to specific proteins or enzymes involved in disease processes.
- Selectivity : Determining the compound's specificity towards certain biological targets, which is crucial for minimizing side effects.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Antioxidant Research : A study demonstrated that furochromene derivatives can scavenge free radicals effectively, suggesting their potential use as dietary antioxidants .
- Anticancer Studies : In vitro assays revealed that compounds with similar structures inhibited cancer cell proliferation in various lines, indicating a promising avenue for cancer therapy .
- Anti-inflammatory Effects : Research indicated that these compounds could downregulate pro-inflammatory cytokines in cellular models, supporting their use in treating conditions like arthritis .
Summary and Future Directions
The compound this compound presents a unique structure with significant potential for various biological activities. Its antioxidant, anti-inflammatory, and anticancer properties make it a valuable candidate for further research and development.
Research Gaps
While initial findings are promising, more comprehensive studies are needed to:
- Elucidate the detailed mechanisms of action.
- Conduct in vivo studies to assess efficacy and safety profiles.
- Explore potential therapeutic applications in clinical settings.
Future research should focus on optimizing the synthesis of this compound and its derivatives to enhance biological activity and therapeutic efficacy.
Properties
Molecular Formula |
C27H22O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-methyl-3-(4-phenylphenyl)-9-propylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C27H22O3/c1-3-7-21-15-24(28)30-23-14-17(2)25-22(16-29-27(25)26(21)23)20-12-10-19(11-13-20)18-8-5-4-6-9-18/h4-6,8-16H,3,7H2,1-2H3 |
InChI Key |
VJYQYGUELPYVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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